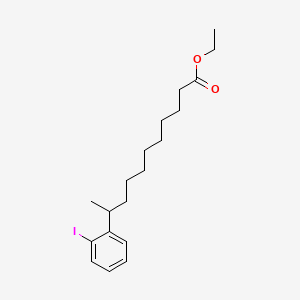

Ethyl 10-(2-iodophenyl)undecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iophendylate, also known as iophendylic acid or maiodil, belongs to the class of organic compounds known as iodobenzenes. These are aromatic compounds containing one or more iodine atoms attached to a benzene. Iophendylate is considered to be a practically insoluble (in water) and relatively neutral molecule. Iophendylate has been detected in multiple biofluids, such as urine and blood. Within the cell, iophendylate is primarily located in the membrane (predicted from logP).

Iophendylate is a mixture of isomers used as contrast medium, mainly for brain and spinal cord visualization. Iophendylate is a myelographic oil-ester (U.S. Patent 2,348,231). Iophendylate, which was never shown to be safe, was initially introduced for use in small amounts (1-2cc) for locating spinal tumors. It next appeared on the world scene for high volume (12-15cc), routine use, in diagnosing disc herniations. A number of clinicians have published on the dangers of oil myelography. In 1942 Van Wagenen (a neurosurgical colleague of Warrens, at the University of Rochester) identified Iophendylate as causing chemical meningitis in 30 patients where "space-displacing masses within the spinal canal were suspected".

An inert iodine-containing agent which is opaque to X-RAYS. It is used mainly for BRAIN and SPINAL CORD visualization.

科学的研究の応用

Synthesis and Chemical Properties

Studies have demonstrated various methods of synthesizing related fatty acid derivatives, which provide insights into the potential synthesis of Ethyl 10-(2-iodophenyl)undecanoate. For instance, Saeed et al. (1994) reported the synthesis of methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate and related compounds, highlighting methods that could potentially be applied to the synthesis of Ethyl 10-(2-iodophenyl)undecanoate (Saeed, Mustafa, Rauf, & Osman, 1994).

Ahmad et al. (2003) discussed the preparation of methyl 11-phenylseleno-10-acetamido- and ethyl phenylselenoethoxy fatty alkanoates, providing a framework for understanding the chemical behavior of similar compounds, which could inform the handling and application of Ethyl 10-(2-iodophenyl)undecanoate (Ahmad & Rauf, 2003).

Applications in Polymer Science and Material Chemistry

The research by Aaltonen and Löfgren (1997) on the functionalization of polyethylenes using various catalysts, including 10-undecen-1-ol, hints at the potential application of Ethyl 10-(2-iodophenyl)undecanoate in polymer science, particularly in modifying polyethylene properties (Aaltonen & Löfgren, 1997).

Sudhakaran et al. (2022) explored the transesterification of ethyl-10-undecenoate, derived from castor oil, for the synthesis of biobased polyesters. This study suggests a possible avenue for using Ethyl 10-(2-iodophenyl)undecanoate in creating environmentally friendly polymers (Sudhakaran, Taketoshi, Siddiki, Murayama, & Nomura, 2022).

Potential Use in Antioxidants and Corrosion Inhibitors

- Takaoka, Takahashi, and Toyama (1968) synthesized various methyl-10, 11-diaryl-undecanoates and assessed their activity as antioxidants and corrosion inhibitors. This research might inform similar uses for Ethyl 10-(2-iodophenyl)undecanoate in industrial applications (Takaoka, Takahashi, & Toyama, 1968).

特性

CAS番号 |

1320-11-2 |

|---|---|

製品名 |

Ethyl 10-(2-iodophenyl)undecanoate |

分子式 |

C19H29IO2 |

分子量 |

416.3 g/mol |

IUPAC名 |

ethyl 10-(2-iodophenyl)undecanoate |

InChI |

InChI=1S/C19H29IO2/c1-3-22-19(21)15-9-7-5-4-6-8-12-16(2)17-13-10-11-14-18(17)20/h10-11,13-14,16H,3-9,12,15H2,1-2H3 |

InChIキー |

IWRUDYQZPTVTPA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |

正規SMILES |

CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |

沸点 |

196-198 |

その他のCAS番号 |

99-79-6 1320-11-2 |

物理的記述 |

Liquid |

溶解性 |

2.52e-05 g/L |

同義語 |

Ethiodan Iodophendylate Iofendylate Ioglunide Iophendylate Isophendylate Maiodil Myodil Panthopaque Pantopaque |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)

![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)

![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)

![1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea](/img/structure/B1226920.png)

![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)